molecular formula C20H19FN4O2S B11012020 [4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

[4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone

Cat. No.: B11012020
M. Wt: 398.5 g/mol
InChI Key: GJVWSSXYHZPWSL-UHFFFAOYSA-N
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Description

[4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Synthesis of the Thiadiazole Moiety: Separately, the thiadiazole ring is synthesized by reacting 4-methoxyphenylhydrazine with carbon disulfide and an appropriate oxidizing agent.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the thiadiazole moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-(4-fluorophenyl)piperazin-1-yl][4-(4-carboxyphenyl)-1,2,3-thiadiazol-5-yl]methanone.

    Reduction: Formation of 4-(4-aminophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone.

    Substitution: Formation of 4-(4-methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone is studied for its potential as a pharmacological agent. It has shown promise in binding to specific receptors and enzymes, making it a candidate for drug development.

Medicine

Medicinally, this compound is being investigated for its potential therapeutic effects. It may have applications in treating neurological disorders, cancer, and infectious diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Bromophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone: Similar structure but with a bromine atom instead of fluorine.

    [4-(4-Methylphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of [4-(4-Fluorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets, improve metabolic stability, and increase lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19FN4O2S

Molecular Weight

398.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methoxyphenyl)thiadiazol-5-yl]methanone

InChI

InChI=1S/C20H19FN4O2S/c1-27-17-8-2-14(3-9-17)18-19(28-23-22-18)20(26)25-12-10-24(11-13-25)16-6-4-15(21)5-7-16/h2-9H,10-13H2,1H3

InChI Key

GJVWSSXYHZPWSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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